molecular formula C23H44O4 B8559110 Dimethyl henicosanedioate

Dimethyl henicosanedioate

Cat. No.: B8559110
M. Wt: 384.6 g/mol
InChI Key: XETAJNHBVWJVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl henicosanedioate (CAS: 42235-57-4) is a long-chain diester compound with a 21-carbon dicarboxylic acid backbone esterified with two methyl groups. It is primarily used for laboratory research purposes, as specified in its safety data sheet (SDS) . Limited physicochemical data are available for this compound, though it is described as stable under recommended storage conditions .

Properties

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

dimethyl henicosanedioate

InChI

InChI=1S/C23H44O4/c1-26-22(24)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23(25)27-2/h3-21H2,1-2H3

InChI Key

XETAJNHBVWJVTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Occurrence and Structural Context

Dimethyl henicosanedioate is reported as a constituent in fatty acid fractions of Picea abies bark extracts. It is detected in varying concentrations depending on extraction methods (e.g., accelerated solvent extraction vs. Soxhlet), as shown in Table 1 .

Table 1: Concentration of this compound in Picea abies Bark Extracts

Extraction MethodTemperature (°C)Concentration (%)
ASE (100°C)1001.44
ASE (130°C)1301.53
ASE (150°C)1501.51
ASE (180°C)1801.74
SoxhletN/ANot detected

The compound’s structure comprises a 21-carbon diacid backbone esterified with methanol, rendering it a long-chain fatty acid methyl ester (FAME). Such esters typically undergo hydrolysis, transesterification, and oxidation .

Hydrolysis

Under acidic or basic conditions, this compound likely undergoes hydrolysis to yield henicosanedioic acid and methanol. For example:
CH3OOC-(CH2)19-COOCH3+2H2OHOOC-(CH2)19-COOH+2CH3OH\text{CH}_3\text{OOC-(CH}_2\text{)}_{19}\text{-COOCH}_3 + 2\text{H}_2\text{O} \rightarrow \text{HOOC-(CH}_2\text{)}_{19}\text{-COOH} + 2\text{CH}_3\text{OH}
This reaction is analogous to the cleavage of other dimethyl esters under aqueous acidic/basic catalysis .

Transesterification

In the presence of alcohols and catalysts (e.g., Lewis acids like BF3_3), the methyl ester groups may exchange with other alcohols (e.g., ethanol, isopropanol) .

Oxidation

Long-chain diesters are susceptible to oxidative degradation. For instance, ozonolysis or radical-mediated oxidation could break the carbon chain at unsaturated sites (if present), though the saturated nature of henicosanedioate suggests resistance to such reactions under mild conditions .

Comparative Reactivity of Related Esters

Studies on analogous dimethyl esters (e.g., dimethyl azelate, dimethyl octadecanedioate) reveal:

  • Decarbonylation : At elevated temperatures, esters may lose CO to form alkanes or alkenes .

  • Radical interactions : Esters with long alkyl chains can participate in hydrogen abstraction reactions with radicals, though this is less common in saturated systems .

Biological and Industrial Relevance

While this compound itself is not directly linked to bioactivity in the sources, its structural relatives (e.g., methyl dehydroabietate, methyl lignocerate) exhibit antioxidant and cytotoxic properties . Industrially, long-chain diesters are used as plasticizers or lubricant additives, where hydrolytic stability is critical .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between dimethyl henicosanedioate and analogous dimethyl esters:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Key Applications Safety Profile
This compound 42235-57-4 C₂₃H₄₄O₄ 384.6 (estimated) Not specified Laboratory research Non-hazardous; no transport restrictions
Dimethyl octadecanedioate 1472-93-1 C₂₀H₃₈O₄ 342.51 Not specified Unspecified research/industrial uses Limited toxicity data
Dimethyl hexadecanedioate 19102-90-0 C₁₈H₃₄O₄ 314.46 Colorless to pale yellow Materials science, organic synthesis Low toxicity; handle with care
Dimethyl icosanedioate 42235-38-1 C₂₂H₄₂O₄ 370.57 Not specified Unspecified research No safety data available
Dimethyl methylsuccinate 1604-11-1 C₇H₁₂O₄ 160.17 Liquid Potential pharmaceutical intermediate Flash point: 182°F; moderate hazard

Structural and Functional Insights

Chain Length and Branching :

  • This compound (21 carbons) and dimethyl icosanedioate (20 carbons) are long-chain diesters with linear structures, making them suitable for polymer synthesis or lubricant applications. In contrast, dimethyl methylsuccinate has a shorter, branched chain (4 carbons with a methyl group), which may enhance solubility in organic solvents .
  • Dimethyl hexadecanedioate (16 carbons) and dimethyl octadecanedioate (18 carbons) are intermediate-length diesters, often used in coatings or plasticizers due to their balance of flexibility and stability .

Physicochemical Properties :

  • Solubility trends correlate with chain length: shorter esters (e.g., dimethyl methylsuccinate) are more soluble in polar solvents, while longer-chain derivatives (e.g., this compound) are likely lipophilic .
  • Dimethyl methylsuccinate has a defined boiling point (196°C) and density (1.076 g/mL), whereas data for longer-chain analogs are sparse .

Applications :

  • Long-chain diesters (e.g., dimethyl hexadecanedioate) are prominent in materials science for synthesizing biodegradable polymers .
  • Shorter esters like dimethyl methylsuccinate may serve as intermediates in pharmaceuticals or fragrances due to their volatility and reactivity .

Safety and Handling :

  • This compound and dimethyl icosanedioate lack significant hazard classifications, suggesting lower acute toxicity .
  • Dimethyl methylsuccinate requires precautions due to its flammability (flash point: 182°F) .

Q & A

What are the optimal synthetic routes for dimethyl henicosanedioate, and how can researchers evaluate their efficiency?

Level: Basic
Methodological Answer:
Synthesis of this compound typically involves esterification of henicosanedioic acid with methanol under acidic catalysis. Researchers should compare routes (e.g., Fischer–Speier esterification vs. microwave-assisted synthesis) by tracking yield, reaction time, and purity via GC-MS or HPLC . Efficiency metrics include atom economy, energy consumption, and scalability. For reproducibility, document catalyst concentrations, temperature gradients, and solvent recovery rates. Raw data (e.g., NMR spectra) should be archived in appendices, with processed results (e.g., yield vs. temperature plots) in the main text .

How should researchers design experiments to characterize the physicochemical properties of this compound?

Level: Basic
Methodological Answer:
Design a multi-technique approach:

  • Thermal Stability: Use TGA-DSC to identify decomposition thresholds (heating rate: 10°C/min under nitrogen) .
  • Solubility: Conduct phase diagrams in polar/nonpolar solvents (e.g., ethanol, hexane) via gravimetric analysis .
  • Crystallinity: Compare XRD patterns of lab-synthesized vs. commercial samples (if available).
    Ensure instrument calibration (e.g., Jasco V-730 spectrophotometer) and report uncertainties (e.g., ±0.5°C for DSC) .

What advanced analytical techniques are required to resolve contradictions in thermal stability data of this compound?

Level: Advanced
Methodological Answer:
Contradictions often arise from differing experimental conditions (e.g., atmospheric oxygen vs. inert gas). To resolve:

  • Perform isothermal TGA at 150–250°C to isolate degradation pathways .
  • Pair with FTIR-ATR to detect intermediate oxidation products (e.g., carboxylic acids).
  • Apply multivariate analysis (e.g., PCA) to correlate degradation rates with environmental variables (humidity, trace catalysts) .
    Publish raw datasets in open repositories to enable cross-validation .

How can computational models be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Level: Advanced
Methodological Answer:

  • Reactivity Prediction: Use DFT calculations (Gaussian 16) to map electrophilic sites on the ester groups. Validate with experimental kinetics (e.g., hydrolysis rates in acidic/basic media) .
  • Solvent Effects: Employ COSMO-RS simulations to predict solubility parameters and reaction yields in non-aqueous solvents .
  • Machine Learning: Train models on existing ester reactivity datasets (e.g., Hammett constants) to forecast novel nucleophilic substitutions .

What methodologies are recommended for assessing the environmental impact of this compound in laboratory settings?

Level: Intermediate/Advanced
Methodological Answer:

  • Biodegradation: Conduct OECD 301F tests to measure 28-day mineralization rates in aqueous media .
  • Toxicity Screening: Use Daphnia magna acute toxicity assays (LC50) and Ames tests for mutagenicity .
  • Waste Management: Optimize solvent recovery via fractional distillation (≥90% efficiency) and document disposal protocols per EPA guidelines .

How can researchers optimize purification protocols for this compound to achieve >99% purity for sensitive applications?

Level: Advanced
Methodological Answer:

  • Chromatography: Compare silica gel column (hexane:ethyl acetate) vs. preparative HPLC (C18 column, acetonitrile gradient) .
  • Crystallization: Screen solvents (e.g., acetone/water mixtures) to maximize crystal yield and minimize co-precipitation .
  • Purity Validation: Use triple-detection HPLC (UV, RI, ELSD) and high-field NMR (600 MHz) to detect trace impurities (<0.1%) .

What strategies address discrepancies in spectroscopic data interpretations for this compound?

Level: Advanced
Methodological Answer:

  • NMR Assignments: Use 2D techniques (HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., methylene protons) .
  • Cross-Lab Collaboration: Share raw spectral data (e.g., via MestReNova) to align peak assignments and reduce subjective bias .
  • Reference Standards: Synthesize isotopically labeled analogs (e.g., D₃-methyl esters) to confirm fragmentation patterns in MS .

How should researchers structure reports to balance raw data transparency and conciseness?

Level: Basic
Methodological Answer:

  • Main Text: Include processed data critical to conclusions (e.g., kinetic plots, purity tables) with error bars .
  • Appendices: Archive raw datasets (e.g., NMR FID files, TGA thermograms) in supplementary materials .
  • Metadata: Document instrument settings (e.g., GC column type, temperature program) to enable replication .

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